Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate
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Overview
Description
Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate is an organic compound that features a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate typically involves the reaction of a pyridine derivative with a tert-butyl ester. One common method includes the use of tert-butyl bromoacetate and 2-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-cyano-2-(5-(trifluoromethyl)pyridin-2-yl)acetate
- Tert-butyl (2-(trifluoromethyl)pyridin-4-yl)methylcarbamate
- Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-(trifluoromethyl)pyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C12H14F3NO2 |
---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
tert-butyl 2-[2-(trifluoromethyl)pyridin-4-yl]acetate |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)7-8-4-5-16-9(6-8)12(13,14)15/h4-6H,7H2,1-3H3 |
InChI Key |
CKDOVRYGQYRZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=NC=C1)C(F)(F)F |
Origin of Product |
United States |
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